molecular formula C23H21N3O2S B2369112 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-55-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2369112
CAS No.: 886946-55-0
M. Wt: 403.5
InChI Key: QCBHDMSYVWZVBC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, and a pyridinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the compound .

Chemical Reactions Analysis

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, influencing their function .

Comparison with Similar Compounds

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key chemical reactions:

  • Diazo-Coupling : This method utilizes diazonium salts to couple with aromatic compounds.
  • Knoevenagel Condensation : This reaction combines aldehydes or ketones with active methylene compounds in the presence of a base.
  • Biginelli Reaction : A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
  • Microwave Irradiation : This technique accelerates chemical reactions using microwave energy.

These methods yield the target compound with specific functional groups that confer unique biological properties .

Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research assessed its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound demonstrated significant inhibition of cell proliferation and migration, alongside promoting apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary

Cell LineIC50 (μM)Effect on ProliferationEffect on MigrationApoptosis Induction
A4311.0SignificantReducedYes
A5492.0SignificantReducedYes

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . The mechanism involves the inhibition of specific enzymes related to inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of various enzymes, preventing substrate binding and subsequent catalytic activity.
  • Receptor Interaction : Molecular docking studies indicate that it effectively binds to protein receptors involved in cancer progression and inflammation .

Case Studies

  • Study on Anti-Tumor Activity :
    • A recent study synthesized several benzothiazole derivatives, including our compound of interest. The findings indicated that modifications to the benzothiazole nucleus enhanced anti-cancer activity against multiple cell lines .
    • The active compound exhibited IC50 values comparable to established anti-cancer drugs, demonstrating its potential for further development.
  • Inflammation Model :
    • In a model using RAW264.7 macrophages, treatment with the compound resulted in a significant decrease in inflammatory markers following stimulation with lipopolysaccharides (LPS), indicating strong anti-inflammatory properties .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-11-19-21(12-16(15)2)29-23(25-19)26(14-17-7-6-10-24-13-17)22(27)18-8-4-5-9-20(18)28-3/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHDMSYVWZVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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